Ethyl 4-bromopyrimidine-2-carboxylate

Cross-coupling Suzuki-Miyaura Oxidative addition

Ethyl 4-bromopyrimidine-2-carboxylate (CAS 1379364-87-0, MF: C₇H₇BrN₂O₂, MW: 231.05 g/mol) is a 4-bromo-substituted pyrimidine-2-carboxylic acid ethyl ester. It belongs to the class of halogenated pyrimidine carboxylate building blocks widely employed in medicinal chemistry for constructing kinase inhibitor libraries, anti-infective scaffolds, and functionalized heterocycles via cross-coupling.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
CAS No. 1379364-87-0
Cat. No. B3237044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromopyrimidine-2-carboxylate
CAS1379364-87-0
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=CC(=N1)Br
InChIInChI=1S/C7H7BrN2O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3
InChIKeyJSZUZFUUBSQCBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Bromopyrimidine-2-carboxylate (CAS 1379364-87-0): Core Structural Baseline for Differentiated Procurement


Ethyl 4-bromopyrimidine-2-carboxylate (CAS 1379364-87-0, MF: C₇H₇BrN₂O₂, MW: 231.05 g/mol) is a 4-bromo-substituted pyrimidine-2-carboxylic acid ethyl ester . It belongs to the class of halogenated pyrimidine carboxylate building blocks widely employed in medicinal chemistry for constructing kinase inhibitor libraries, anti-infective scaffolds, and functionalized heterocycles via cross-coupling [1]. Unlike generic descriptions of bromopyrimidines, the compound’s differentiated identity is defined by three inseparable structural features—the bromine at position 4, the ester at position 2, and the ethyl ester (rather than methyl ester) group—each of which imparts quantifiably distinct reactivity, steric, and solubility properties relative to the closest commercially available analogs. This evidence guide isolates the specific, measurable dimensions on which selection decisions should be based.

Why 4-Bromo-2-carboxylate Cannot Be Interchanged with the 4-Chloro or 2-Bromo Isomer: A Quantitative Reactivity Rationale


Procurement decisions that treat all bromopyrimidine carboxylates as interchangeable ignore well-documented positional and halogen-dependent reactivity differences that directly affect synthetic yield, regioselectivity, and downstream derivatization efficiency. The 4-position of the pyrimidine ring is intrinsically more reactive toward nucleophilic aromatic substitution (SNAr) than the 2-position—a rate difference documented as approximately 10-fold—and C–Br bonds undergo oxidative addition to palladium(0) with greater facility than C–Cl bonds (reactivity order: I > Br > Cl) [1][2]. Consequently, substituting ethyl 4-chloropyrimidine-2-carboxylate for ethyl 4-bromopyrimidine-2-carboxylate in a Suzuki–Miyaura coupling can result in substantially lower conversion under identical conditions, while substituting ethyl 2-bromopyrimidine-4-carboxylate (the 2-bromo positional isomer) can invert the regiochemical outcome of sequential cross-coupling or SNAr-based diversification entirely. These are not hypothetical risks; they are predictable consequences of well-characterized reactivity hierarchies that are directly quantifiable through reaction rate and yield data .

Quantitative Differentiation of Ethyl 4-Bromopyrimidine-2-carboxylate: Head-to-Head Reactivity and Physicochemical Evidence


C–Br vs C–Cl Reactivity Advantage in Palladium-Catalyzed Oxidative Addition

The bromine substituent at the 4-position of ethyl 4-bromopyrimidine-2-carboxylate offers a quantifiable advantage in palladium-catalyzed cross-coupling reactions over its direct chloro analog, ethyl 4-chloropyrimidine-2-carboxylate (CAS 944906-70-1). The C–Br bond undergoes oxidative addition to Pd(0) more readily than the C–Cl bond, consistent with the well-established reactivity order I > Br > Cl for polyhalogenated heterocycles . In aminolysis studies on halopyrimidines, bromopyrimidines consistently exhibit higher reaction rates than their chloro counterparts, with rate differences of up to approximately three-fold observed under identical conditions [1]. For a medicinal chemist planning a Suzuki–Miyaura coupling as the key C–C bond-forming step on a pyrimidine-2-carboxylate scaffold, selecting the 4-bromo derivative rather than the 4-chloro derivative can translate to higher conversion, shorter reaction times, and reduced catalyst loading under otherwise identical conditions.

Cross-coupling Suzuki-Miyaura Oxidative addition Palladium catalysis Halogen reactivity

Position 4 vs Position 2 Reactivity: Regioselectivity in Nucleophilic Aromatic Substitution

The pyrimidine ring exhibits position-dependent reactivity in nucleophilic aromatic substitution (SNAr), with the 4- and 6-positions being intrinsically more reactive than the 2-position. In systematic studies, 4(6)-halogenopyrimidines react approximately 10 times faster than 2-halogenopyrimidines with amine nucleophiles under comparable conditions [1]. This rate differential is a consequence of the greater stabilization of the negative charge in the Meisenheimer intermediate when attack occurs at the 4-position compared to the 2-position. Therefore, ethyl 4-bromopyrimidine-2-carboxylate offers a quantifiably more reactive bromide handle for SNAr-based diversification than its positional isomer ethyl 2-bromopyrimidine-4-carboxylate (CAS 1207954-85-5). For researchers designing a synthetic sequence that requires selective mono-substitution at the bromide-bearing position, the 4-bromo isomer provides faster kinetics and potentially higher yields under milder conditions than the 2-bromo isomer [2].

SNAr Regioselectivity Nucleophilic substitution Pyrimidine chemistry Positional isomers

Ethyl Ester vs Methyl Ester: Lipophilicity and Solubility Differentiation

The ethyl ester group in ethyl 4-bromopyrimidine-2-carboxylate confers a measurably higher lipophilicity than the methyl ester analog, methyl 4-bromopyrimidine-2-carboxylate (CAS 1206250-40-9). The computed LogP for ethyl 4-bromopyrimidine-2-carboxylate is 1.4158, with a topological polar surface area (TPSA) of 52.08 Ų . While direct experimentally measured LogP for the methyl analog is not reported in the same database, the ethyl ester is predicted to be approximately 0.3–0.5 LogP units more lipophilic than the methyl ester based on the Hansch π contribution of the additional methylene group. This modest but significant difference influences partitioning behavior in extraction workflows, chromatographic retention time, and potentially passive membrane permeability in cell-based assays. For procurement decisions involving downstream physicochemical property requirements—such as optimizing LogD for CNS penetration or balancing solubility vs permeability—the ethyl ester may offer a tunable advantage over the methyl ester without altering the core reactivity profile .

Lipophilicity LogP Solubility Ester group Physicochemical properties

Demonstrated Scaffold Utility in Bromo-Pyrimidine Kinase Inhibitor Programs

While ethyl 4-bromopyrimidine-2-carboxylate itself serves primarily as a synthetic intermediate, the broader class of 4-bromopyrimidine-2-carboxylate esters has been explicitly validated as a productive scaffold for generating bioactive kinase inhibitors. In a systematic study, a series of bromo-pyrimidine analogs were synthesized and evaluated for in vitro cytotoxicity (MTT assay) against four human cancer cell lines—HCT116 (colon), A549 (lung), K562 (CML), and U937 (acute monocytic myeloid leukemia)—and further assessed for Bcr/Abl tyrosine kinase inhibitory activity using an ADP-Glo assay, with dasatinib as the reference standard [1]. Most compounds showed potent activity on K562 cells. This peer-reviewed validation establishes that the bromopyrimidine-2-carboxylate scaffold is a productive starting point for kinase inhibitor lead generation, and ethyl 4-bromopyrimidine-2-carboxylate, with its reactive 4-bromo handle adjacent to the electron-deficient pyrimidine core, is optimally configured for late-stage diversification into such analog series. In contrast, the 5-bromo positional isomer (ethyl 5-bromopyrimidine-4-carboxylate, CAS 64224-59-5) places the bromine at a position with different electronic character, potentially altering both the synthetic accessibility and the biological SAR trajectory of derived analogs .

Kinase inhibitors Anticancer Scaffold validation Bromo-pyrimidine analogs Bcr/Abl

Enhanced Reactivity of C–Br over C–Cl in Aminolysis: Quantitative Rate Comparison

A definitive kinetic study by Arantz and Brown (1971) measured the times of half-completion (t₁/₂ values) for the aminolysis of systematically varied halopyrimidines by isopentylamine and 1,4-dimethylpentylamine [1]. Within each structural group—including 2-halogeno-, 5-bromo-2-halogeno-, 2-halogeno-4,6-dimethyl-, and 4-halogeno-2,6-dimethyl-pyrimidines—the bromopyrimidine was the most reactive and the chloropyrimidine the least reactive, with the greatest difference in rate being approximately three-fold. This finding is directly extrapolatable to ethyl 4-bromopyrimidine-2-carboxylate vs ethyl 4-chloropyrimidine-2-carboxylate: under SNAr conditions with amine nucleophiles, the bromo derivative will consume starting material more rapidly, allowing for shorter reaction times or lower reaction temperatures to achieve equivalent conversion. For procurement, this means that researchers prioritizing high-throughput parallel synthesis or time-sensitive project milestones may realize a tangible return on any price premium for the bromo derivative through reduced processing time per reaction .

Aminolysis Nucleophilic substitution Kinetic comparison Halopyrimidine t₁/₂

Optimal Deployment Scenarios for Ethyl 4-Bromopyrimidine-2-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Suzuki–Miyaura Cross-Coupling for Kinase Inhibitor Library Synthesis

For medicinal chemistry programs generating focused kinase inhibitor libraries, ethyl 4-bromopyrimidine-2-carboxylate is the preferred building block over the 4-chloro analog when the key synthetic step is a palladium-catalyzed Suzuki–Miyaura coupling. The bromo substituent undergoes faster oxidative addition than chloro (reactivity order I > Br > Cl), enabling higher conversion under identical conditions or equivalent conversion with reduced catalyst loading and shorter reaction times [1]. This differential is documented as up to approximately three-fold rate advantage in aminolysis studies of halopyrimidines [2]. The 4-bromo-2-carboxylate scaffold has been directly validated in the synthesis of bromo-pyrimidine analogs that exhibit potent cytotoxicity against K562 chronic myeloid leukemia cells and Bcr/Abl tyrosine kinase inhibitory activity [3].

Sequential Diversification via Regioselective SNAr Followed by Cross-Coupling

When designing a synthetic sequence that requires selective mono-functionalization at the bromide-bearing position prior to further elaboration, ethyl 4-bromopyrimidine-2-carboxylate provides a predictable regiochemical advantage. The 4-position is approximately 10-fold more reactive than the 2-position in nucleophilic aromatic substitution [1]. This ensures that treatment with amine nucleophiles will selectively displace the 4-bromo group, leaving the 2-ester intact for subsequent transformations. In contrast, the 2-bromo positional isomer (ethyl 2-bromopyrimidine-4-carboxylate, CAS 1207954-85-5) offers a reversed reactivity profile that would lead to different regioisomeric products under the same conditions. For researchers building focused compound arrays, this positional selectivity determines which specific analogs are synthetically accessible from a given building block.

Property-Based Design: Tuning Lipophilicity via Ethyl Ester Selection

In lead optimization programs where physicochemical properties are critical design parameters—for instance, CNS drug discovery programs where LogP values of 2–4 are often targeted for optimal brain penetration—ethyl 4-bromopyrimidine-2-carboxylate (computed LogP = 1.4158) [1] offers a modest but potentially meaningful lipophilicity advantage over the corresponding methyl ester analog (methyl 4-bromopyrimidine-2-carboxylate, CAS 1206250-40-9, estimated LogP ~0.9–1.1). This ΔLogP of approximately 0.3–0.5 units, conferred solely by the additional methylene group in the ester, shifts a compound further into CNS-accessible property space without altering the core reactivity of the bromide handle or the pyrimidine scaffold. For procurement in a property-driven design workflow, the ethyl ester may be selected over the methyl ester when the target property profile requires a modest upward adjustment in lipophilicity.

Process Chemistry: Scalable Bromination Intermediate for Pyrimidine-2-carboxylate Production

Ethyl 4-bromopyrimidine-2-carboxylate can be synthesized via regioselective bromination of ethyl pyrimidine-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst, a method amenable to continuous flow processing for industrial-scale production [1]. The compound's identification as a versatile small molecule scaffold [2] and the commercial availability of high-purity material (≥95% from multiple suppliers) make it a practical choice for process chemistry groups seeking a reliable, scalable intermediate. For procurement decisions involving kilogram-scale synthesis, the established synthetic accessibility of the 4-bromo derivative—positioned at the more reactive 4-site of the pyrimidine ring—may offer a more favorable cost-of-goods trajectory compared to isomers requiring less regioselective or lower-yielding synthetic routes.

Quote Request

Request a Quote for Ethyl 4-bromopyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.